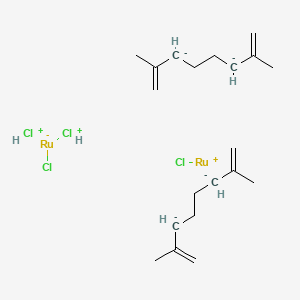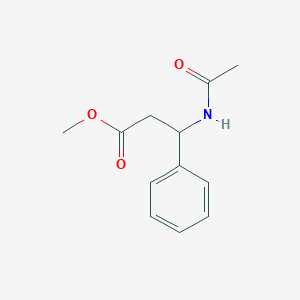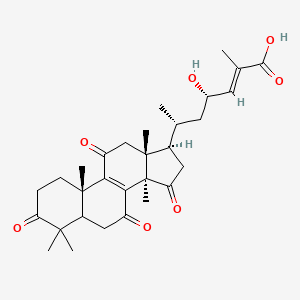
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-5’-deoxyadenosine hydrate is a nucleoside analog with the molecular formula C10H12ClN5O3·xH2O and a molecular weight of 285.69 (anhydrous basis) . This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom. It is commonly used as a building block in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Chloro-5’-deoxyadenosine hydrate can be synthesized from S-adenosyl-L-methionine through a reaction catalyzed by a SAM-dependent chlorinase . The synthetic route involves multiple steps, including the conversion of S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine, followed by further transformations to obtain the desired hydrate form.
Industrial Production Methods
The industrial production of 5’-Chloro-5’-deoxyadenosine hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-5’-deoxyadenosine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
5’-Chloro-5’-deoxyadenosine hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to adenosine.
Industry: Utilized in the production of nucleoside analogs and other biochemical compounds.
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxyadenosine hydrate involves its incorporation into biochemical pathways. It acts as a substrate for enzymes involved in polyketide biosynthesis, leading to the formation of chloroethylmalonyl-CoA, which is a key intermediate in the biosynthesis of salinosporamide A . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
5’-Deoxyadenosine: Lacks the chlorine atom at the 5’ position.
5’-Fluoro-5’-deoxyadenosine: Contains a fluorine atom instead of chlorine at the 5’ position.
5’-Iodo-5’-deoxyadenosine: Contains an iodine atom at the 5’ position.
Uniqueness
5’-Chloro-5’-deoxyadenosine hydrate is unique due to the presence of the chlorine atom at the 5’ position, which imparts distinct chemical properties and reactivity compared to other halogenated adenosine derivatives. This uniqueness makes it valuable in specific biochemical and medicinal applications.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACRIDKAAYORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid](/img/structure/B13390125.png)
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)


![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)

![1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390168.png)
![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)

![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)
